REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:11][C:12]#N)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].[OH2:16]>CCO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:11][C:12]([OH:16])=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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7.56 g
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Type
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reactant
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Smiles
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BrC1=CC=C(C=C1)C1(CC1)CC#N
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Name
|
|
Quantity
|
7.56 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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|
Quantity
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54 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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|
Quantity
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6.75 mL
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Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled
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Name
|
|
Type
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product
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Smiles
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BrC1=CC=C(C=C1)C1(CC1)CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |